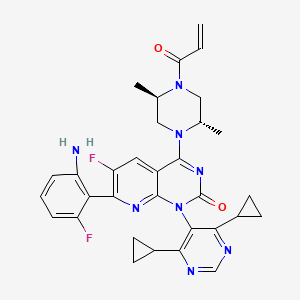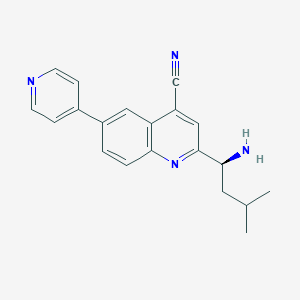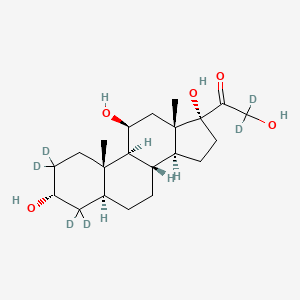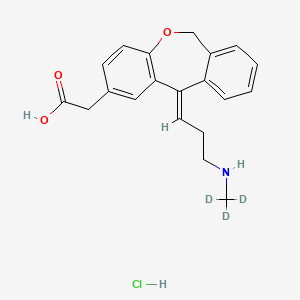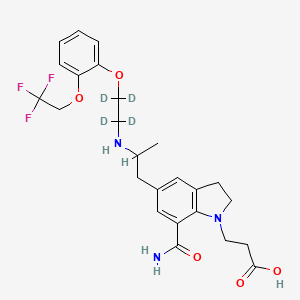
Silodosin metabolite-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silodosin metabolite-d4 is a deuterium-labeled version of the metabolite of silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the silodosin metabolite enhances its utility in scientific research, particularly in pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silodosin metabolite-d4 involves the incorporation of deuterium into the silodosin metabolite. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the incorporation of a glucuronosyl unit onto silodosin can be achieved using perbenzoylated deuterated glucuronosyl N-phenyltrifluroacetimidate as a donor in combination with a procedure of sequential addition of trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions, purification through chromatography, and quality control to verify the incorporation of deuterium and the absence of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Silodosin metabolite-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Silodosin metabolite-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of silodosin and its metabolites in the body.
Drug Development: Helps in understanding the metabolic pathways and the effects of deuterium incorporation on drug metabolism.
Biological Research: Used in studies related to the biological effects of silodosin and its metabolites.
Industrial Applications: Employed in the development of new drugs and therapeutic agents
Wirkmechanismus
Silodosin metabolite-d4 exerts its effects by acting as an alpha-1 adrenergic receptor antagonist. It binds to the alpha-1A subtype of adrenergic receptors, which are predominantly located in the prostate, bladder base, and bladder neck. This binding leads to the relaxation of smooth muscle in these areas, thereby improving urinary symptoms associated with benign prostatic hyperplasia. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silodosin: The parent compound, used for the treatment of benign prostatic hyperplasia.
Silodosin glucuronide: A major metabolite of silodosin formed through glucuronidation.
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.
Uniqueness
Silodosin metabolite-d4 is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C25H30F3N3O5 |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
3-[7-carbamoyl-5-[2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/i8D2,11D2 |
InChI-Schlüssel |
VIWKOELUJFEJEQ-ZUPNMEAQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)NC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCC(=O)O |
Kanonische SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


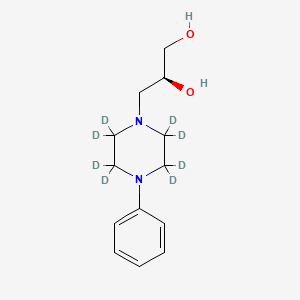


![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
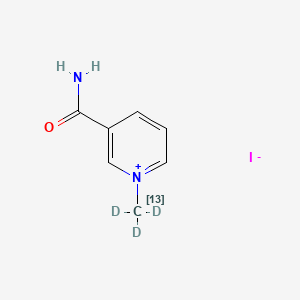

![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)

